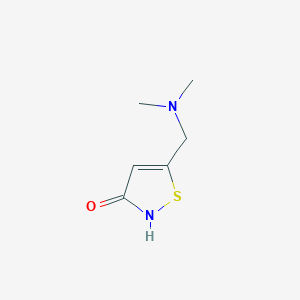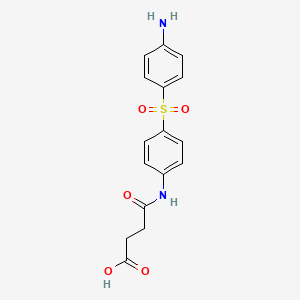
Succisulfone
概要
説明
スクシスルホン、別名4-[(4-アミノフェニル)スルホニル]フェニルアミノ]-4-オキソブタン酸は、分子式C16H16N2O5S、分子量348.37 g/molの合成化合物です . 結晶構造を特徴とし、アンモニアに可溶です
製造方法
合成経路と反応条件
スクシスルホンは、いくつかの方法で合成することができます。 一般的な合成経路の1つは、適切な溶媒と触媒の存在下、4-アミノベンゼンスルホンアミドとコハク酸無水物の反応が含まれます . この反応は通常、穏やかな条件下で進行し、スクシスルホンが主な生成物として生成されます。
工業的生産方法
スクシスルホンの工業的生産は、通常、高収率と高純度を確保するために最適化された反応条件を使用して、大規模な合成を伴います。 このプロセスには、再結晶や精製などの工程が含まれ、最終生成物を所望の形態で得ることができます .
科学的研究の応用
作用機序
スクシスルホンの作用機序には、特定の分子標的と経路との相互作用が含まれます。 スクシスルホンは、細菌細胞壁合成に関与する特定の酵素やタンパク質の活性を阻害することで作用します。 この阻害は、細菌の増殖と複製を阻害し、スクシスルホンを効果的な抗菌剤にします .
類似化合物の比較
スクシスルホンは、次のような他の類似化合物と比較できます。
スクシスルホンのユニークな点は、その特定の分子構造にあり、他のスルホン誘導体とは異なる化学的および生物学的特性を付与します .
生化学分析
Biochemical Properties
Succisulfone plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It interacts with enzymes involved in folate metabolism, such as dihydropteroate synthase, by inhibiting their activity . This inhibition disrupts the synthesis of folic acid, which is essential for DNA synthesis and cell division. This compound also interacts with proteins involved in cellular signaling pathways, affecting their function and leading to various cellular responses.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the growth of certain cancer cells by disrupting their metabolic pathways and inducing apoptosis . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to altered cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the formation of dihydropteroate, a precursor of folic acid . This binding inhibits the enzyme’s activity, leading to a decrease in folic acid synthesis and subsequent disruption of DNA synthesis. This compound also affects gene expression by modulating transcription factors and signaling pathways, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained inhibition of cell growth and proliferation, as well as long-term changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and disrupt cellular processes without causing significant toxicity . At high doses, this compound can cause toxic or adverse effects, such as liver damage, kidney dysfunction, and hematological abnormalities. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as dihydropteroate synthase, leading to the inhibition of folic acid synthesis . This disruption affects the overall metabolic flux and metabolite levels, resulting in altered cellular metabolism. This compound’s impact on metabolic pathways can lead to changes in the levels of various metabolites, influencing cellular function and overall health.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that help in its distribution within the cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Its localization to other organelles, such as the mitochondria or endoplasmic reticulum, can also affect its activity and cellular responses.
準備方法
Synthetic Routes and Reaction Conditions
Succisulfone can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with succinic anhydride in the presence of a suitable solvent and catalyst . The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
化学反応の分析
反応の種類
スクシスルホンは、次のようなさまざまな化学反応を起こします。
酸化: スクシスルホンは、スルホン誘導体を生成するために酸化することができます。
還元: スクシスルホンの還元は、アミン誘導体の生成につながる可能性があります。
置換: スクシスルホンは、官能基が他の基に置き換えられる置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: ハロゲンやアルキル化剤などの試薬が置換反応で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、スルホン誘導体、アミン誘導体、および置換フェニルアミノ化合物などがあります .
科学研究における用途
類似化合物との比較
Succisulfone can be compared with other similar compounds, such as:
Dapsone: Both this compound and dapsone are sulfone derivatives with antibacterial properties.
Sulfanilamide: Similar to this compound, sulfanilamide is an antibacterial agent.
This compound’s uniqueness lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other sulfone derivatives .
特性
IUPAC Name |
4-[4-(4-aminophenyl)sulfonylanilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c17-11-1-5-13(6-2-11)24(22,23)14-7-3-12(4-8-14)18-15(19)9-10-16(20)21/h1-8H,9-10,17H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJQUUOBVOKLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863657 | |
| Record name | 4-[4-(4-Aminobenzene-1-sulfonyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-14-5 | |
| Record name | Succisulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succisulfone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(4-Aminobenzene-1-sulfonyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-[(4-aminophenyl)sulphonyl]phenyl]amino]-4-oxobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCISULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4EEC962O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



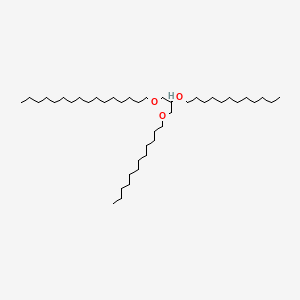
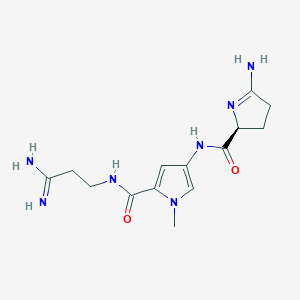


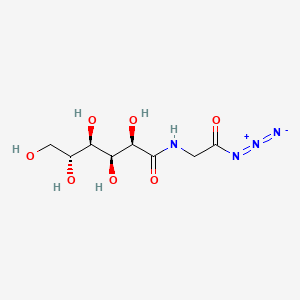
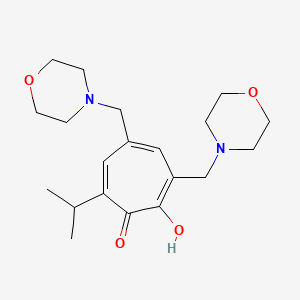
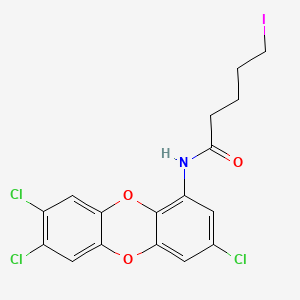
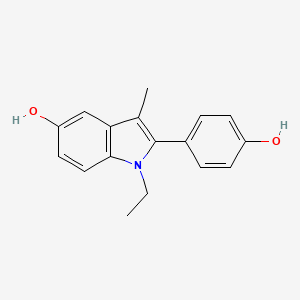
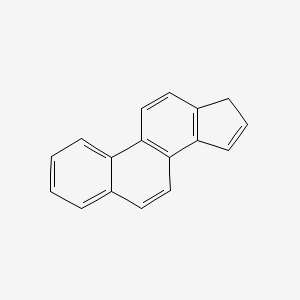

![(3aS,4S,7R,7aR)-7-hydroxy-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B1206674.png)

